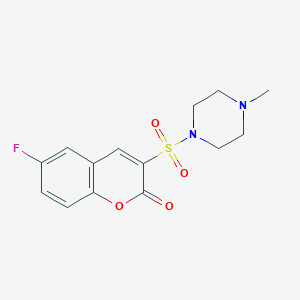methoxy]carbonyl})amino}acetic acid CAS No. 2138218-85-4](/img/structure/B2587265.png)
2-{[(5-chlorothiophen-2-yl)methyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{(5-chlorothiophen-2-yl)methylmethoxy]carbonyl})amino}acetic acid” is also known as N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-((5-chlorothiophen-2-yl)methyl)glycine . It has a molecular weight of 427.91 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H18ClNO4S/c23-20-10-9-14 (29-20)11-24 (12-21 (25)26)22 (27)28-13-19-17-7-3-1-5-15 (17)16-6-2-4-8-18 (16)19/h1-10,19H,11-13H2, (H,25,26) . This code provides a detailed description of the molecule’s structure and stereochemistry.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique
Fluorescent Labeling and Sensing
The compound exhibits unique properties suitable for biomedical applications, particularly as a fluorescent labeling reagent. Its strong fluorescence and large Stokes' shift make it a potential candidate for detecting specific biological targets. The fluorescence intensity remains stable across a wide pH range, and the compound is highly resistant to degradation from light and heat, ensuring reliable performance in various analytical settings (Hirano et al., 2004).
Selective Metal Ion Sensing
The compound has been found to exhibit a significant fluorescent quenching effect in the presence of Co2+, indicating its high selectivity and potential as a fluorescent chemical sensor for this metal ion. This selectivity could be leveraged for monitoring and detecting Co2+ in various environmental and biological samples, emphasizing the compound's application in chemical sensing technologies (Li Rui-j, 2013).
Synthetic Chemistry and Medicinal Chemistry
This compound is a key intermediate in synthetic chemistry, serving as a building block for more complex molecules. Its derivatives have been utilized in the development of novel PPAR α/γ dual agonists, indicating its importance in medicinal chemistry for designing compounds with potential therapeutic applications (X. Qian et al., 2015).
Antioxidant and Enzyme Inhibition
Derivatives of the compound have shown promising results in antioxidative properties and selective enzyme inhibition activities. Notably, a zinc complex of a derivative exhibited potent inhibitory activity against xanthine oxidase, an enzyme involved in oxidative stress pathways. This suggests the compound's potential utility in developing treatments for diseases where oxidative stress is a key factor (M. Ikram et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements involve recommendations for handling and storage, first aid measures, and disposal considerations .
Propriétés
IUPAC Name |
2-[(5-chlorothiophen-2-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO4S/c23-20-10-9-14(29-20)11-24(12-21(25)26)22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,19H,11-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPRWZXFKOKJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=C(S4)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5-chlorothiophen-2-yl)methyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea](/img/structure/B2587184.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2587186.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2587188.png)

![Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2587191.png)
![3-(3-Chlorophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2587192.png)







![2-(4-bromophenoxy)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2587204.png)